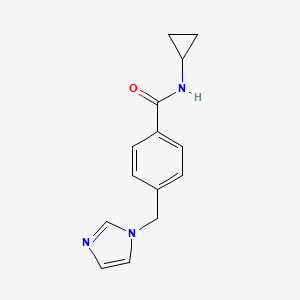![molecular formula C21H29N3O2 B6103093 2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol, also known as BZP, is a synthetic compound that belongs to the group of piperazines. It is commonly used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, BZP has gained attention in the scientific community for its potential use in research applications.
Mecanismo De Acción
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol acts as a non-selective dopamine, norepinephrine, and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of this compound. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and increases the release of glucose from the liver. This compound has been found to have a similar effect on the brain as amphetamines, which can lead to addiction and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has several advantages as a research tool. It is relatively easy to synthesize and has a high potency, which means that small amounts can be used in experiments. This compound also has a long half-life, which makes it suitable for long-term studies. However, this compound has several limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in clinical trials. This compound also has several side effects, such as increased heart rate and blood pressure, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of this compound analogs that have improved therapeutic potential and reduced side effects. Another area of interest is the study of the long-term effects of this compound on the brain and behavior, particularly in relation to addiction and dependence. Finally, the potential of this compound as a cognitive enhancer and as a treatment for drug addiction needs to be explored further.
Métodos De Síntesis
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the condensation of 4-pyridinemethanol with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride to yield 4-(4-pyridinylmethyl)benzyl alcohol. The second step involves the reaction of the benzyl alcohol with 1-bromo-2-(4-ethoxyphenyl)ethane in the presence of potassium carbonate to yield this compound.
Aplicaciones Científicas De Investigación
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-26-21-5-3-18(4-6-21)16-24-13-12-23(17-20(24)9-14-25)15-19-7-10-22-11-8-19/h3-8,10-11,20,25H,2,9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCIZAJMMAOLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6103014.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6103029.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B6103049.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6103060.png)


![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6103099.png)
![1-[benzyl(methyl)amino]-3-(5-{[cyclohexyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6103101.png)